(1R,2R)-2-(benzylamino)cyclohexanol synthesis from cyclohexene oxide
(1R,2R)-2-(benzylamino)cyclohexanol synthesis from cyclohexene oxide
An In-Depth Technical Guide for the Synthesis of (1R,2R)-2-(benzylamino)cyclohexanol from Cyclohexene Oxide
Abstract
(1R,2R)-2-(benzylamino)cyclohexanol is a valuable chiral building block, extensively utilized as a ligand in asymmetric catalysis and as a precursor for pharmaceutically active compounds.[1][2] This guide provides a comprehensive, in-depth technical overview of its synthesis, commencing from the achiral starting material, cyclohexene oxide. The synthetic strategy detailed herein involves a two-stage process: the initial nucleophilic ring-opening of cyclohexene oxide with benzylamine to yield a racemic mixture of trans-2-(benzylamino)cyclohexanol, followed by an efficient chiral resolution to isolate the desired (1R,2R)-enantiomer. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the critical parameters that govern the reaction's success, stereochemical outcome, and overall yield.
Introduction: Significance and Application
Chiral vicinal amino alcohols are a privileged class of compounds in organic synthesis and medicinal chemistry.[3][4] Their unique structural motif, featuring adjacent stereocenters with amino and hydroxyl functionalities, allows them to serve as powerful chiral ligands and auxiliaries. The specific enantiomer, (1R,2R)-2-(benzylamino)cyclohexanol, has been successfully applied as a ligand in asymmetric transfer hydrogenations of ketones and phenyl transfer reactions, yielding products with high enantiomeric excess.[2] The synthesis of this compound in high enantiopurity is therefore a critical objective for laboratories engaged in asymmetric synthesis and drug discovery. This guide presents a robust and reproducible pathway to achieve this goal.
Synthetic Strategy Overview
The synthesis of enantiomerically pure (1R,2R)-2-(benzylamino)cyclohexanol from cyclohexene oxide, a meso compound, necessitates a strategy that introduces chirality. While direct asymmetric synthesis is an option, a more common and highly effective approach involves the synthesis of a racemic intermediate followed by chiral resolution.[5][6] This method is often advantageous due to its operational simplicity and the high enantiomeric purity achievable.[1][2]
The chosen strategy is a two-part process:
-
Racemic Synthesis: Nucleophilic ring-opening of cyclohexene oxide by benzylamine. This reaction proceeds via an SN2 mechanism, yielding the trans-diastereomer as a racemic mixture of (1R,2R) and (1S,2S) enantiomers.
-
Chiral Resolution: Separation of the enantiomers by forming diastereomeric salts with a chiral resolving agent. (R)-(-)-Mandelic acid is an excellent choice for this transformation, as it selectively crystallizes with the (1R,2R)-amino alcohol.[1][2]
The overall workflow is depicted below.
Caption: Synthetic workflow for (1R,2R)-2-(benzylamino)cyclohexanol.
Mechanistic Principles
Epoxide Ring-Opening with Amines
The reaction between an epoxide and an amine is a classic example of a nucleophilic ring-opening reaction. Epoxides, despite being ethers, are highly reactive due to significant ring strain.[7] The reaction with a nucleophile like benzylamine proceeds via an SN2 mechanism.
Causality:
-
Nucleophilic Attack: The nitrogen atom of benzylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[8]
-
Stereochemistry: The SN2 mechanism dictates that the nucleophile attacks from the side opposite to the C-O bond (anti-attack). In a cyclic system like cyclohexene oxide, this results exclusively in the formation of the trans-diastereomer.[7]
-
Racemic Product: Since cyclohexene oxide is a meso compound with a plane of symmetry, the initial nucleophilic attack is equally probable at either of the two epoxide carbons. Attack at one carbon yields the (1R,2R) enantiomer, while attack at the other yields the (1S,2S) enantiomer, resulting in a 1:1 racemic mixture.
Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a powerful technique to separate enantiomers.[9] It relies on converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility).
Causality:
-
Diastereomer Formation: The racemic amino alcohol (a base) is reacted with an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid. This acid-base reaction forms two diastereomeric salts: [(1R,2R)-amino alcohol · (R)-acid] and [(1S,2S)-amino alcohol · (R)-acid].
-
Separation by Crystallization: These two diastereomeric salts have different crystal lattice energies and solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor.[1][2]
-
Liberation of Enantiomer: After separating the desired diastereomeric salt by filtration, the pure enantiomer is recovered by neutralization with a base (e.g., NaOH), which deprotonates the amine and the carboxylic acid, breaking the salt linkage.
Detailed Experimental Protocol
Step 1: Synthesis of Racemic trans-2-(benzylamino)cyclohexanol
This protocol describes the nucleophilic ring-opening of cyclohexene oxide.
Table 1: Reagents and Materials for Racemic Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Stoichiometric Ratio |
| Cyclohexene Oxide | 98.14 | 10.0 g (9.8 mL) | 0.102 | 1.0 |
| Benzylamine | 107.15 | 11.4 g (11.6 mL) | 0.106 | 1.05 |
| Deionized Water | 18.02 | 20 mL | - | - |
| Diethyl Ether | 74.12 | ~150 mL for extraction | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g for drying | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene oxide (10.0 g, 0.102 mol) and benzylamine (11.4 g, 0.106 mol). A slight excess of benzylamine ensures complete consumption of the epoxide.
-
Solvent Addition: Add 20 mL of deionized water to the flask. Water serves as an effective, environmentally benign solvent that can also facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain reflux for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel.
-
Work-up: Add 50 mL of diethyl ether to the separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.[10]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Product Isolation: The crude product, racemic trans-2-(benzylamino)cyclohexanol, is obtained as a viscous oil or a low-melting solid. The typical yield is in the range of 80-90%. The crude product is of sufficient purity for the subsequent resolution step.
Step 2: Chiral Resolution of (±)-trans-2-(benzylamino)cyclohexanol
This protocol details the separation of the (1R,2R)-enantiomer using (R)-(-)-mandelic acid.[1][2]
Table 2: Reagents and Materials for Chiral Resolution
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Notes |
| Racemic trans-2-(benzylamino)cyclohexanol | 205.30 | 10.0 g | 0.0487 | From Step 1 |
| (R)-(-)-Mandelic Acid | 152.15 | 7.4 g | 0.0487 | 1.0 equivalent |
| Ethanol (95%) | - | ~100 mL | - | Solvent for crystallization |
| Sodium Hydroxide (NaOH), 2 M aqueous solution | 40.00 | ~50 mL for neutralization | - | Prepare from solid NaOH and water |
| Diethyl Ether | 74.12 | ~150 mL for extraction | - |
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the racemic amino alcohol (10.0 g, 0.0487 mol) in 50 mL of 95% ethanol. Warm the solution gently on a hot plate to aid dissolution.
-
Salt Formation: In a separate flask, dissolve (R)-(-)-mandelic acid (7.4 g, 0.0487 mol) in 50 mL of 95% ethanol, warming if necessary. Add the mandelic acid solution to the amino alcohol solution with stirring.
-
Crystallization: Allow the combined solution to cool slowly to room temperature. The diastereomeric salt of (1R,2R)-2-(benzylamino)cyclohexanol with (R)-mandelic acid will begin to crystallize. For optimal crystal formation and purity, it is crucial to avoid rapid cooling.
-
Aging: Let the mixture stand at room temperature for 12 hours, then place it in a refrigerator (4 °C) for another 4-6 hours to maximize the yield of the crystalline salt.
-
Isolation of Diastereomeric Salt: Collect the white, crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the soluble (1S,2S) diastereomer.
-
Liberation of the Free Amine: Transfer the filtered salt to a 250 mL separatory funnel. Add 50 mL of 2 M aqueous sodium hydroxide solution and 50 mL of diethyl ether.
-
Extraction: Shake the funnel vigorously until all the solid has dissolved. The mandelic acid will move into the aqueous layer as sodium mandelate, and the free (1R,2R)-amino alcohol will be in the ether layer.
-
Final Work-up: Separate the organic layer and extract the aqueous layer twice more with 25 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the final product.
Purification and Characterization
The product obtained after the resolution step is typically of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Table 3: Characterization Data for (1R,2R)-2-(benzylamino)cyclohexanol
| Property | Expected Value | Reference(s) |
| Appearance | White to off-white solid | [11] |
| Molecular Formula | C₁₃H₁₉NO | [12] |
| Molecular Weight | 205.30 g/mol | [13] |
| Melting Point | 69-72 °C | [14] |
| Optical Rotation [α]D | -45° to -48° (c=1, CHCl₃) (Varies with conditions) | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H), 3.90 (d, 1H), 3.75 (d, 1H), 3.30 (m, 1H), 2.40 (m, 1H), 2.20-1.00 (m, 8H) | - |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.5, 128.4, 128.2, 126.9, 74.8, 62.1, 51.2, 33.5, 31.8, 25.1, 24.5 | - |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Process Parameters and Troubleshooting
| Parameter | Optimal Condition/Choice | Rationale & Potential Issues |
| Racemic Synthesis | ||
| Reagent Stoichiometry | ~1.05 equivalents of benzylamine | A slight excess ensures the complete reaction of cyclohexene oxide. A large excess complicates purification. |
| Reaction Temperature | Reflux (~100 °C in water) | Provides sufficient thermal energy to overcome the activation barrier. Lower temperatures lead to very slow or incomplete reactions. |
| Chiral Resolution | ||
| Resolving Agent | 1.0 equivalent of (R)-(-)-mandelic acid | Using less than one equivalent will result in a lower yield of the resolved salt. An excess offers no benefit and can contaminate the product. |
| Crystallization Solvent | 95% Ethanol | Provides the ideal solubility difference between the two diastereomeric salts. Other solvents may lead to co-precipitation or no crystallization.[1][2] |
| Cooling Rate | Slow cooling to room temperature, followed by refrigeration | Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals, reducing the efficiency of the resolution. |
| General | ||
| Purity of Starting Materials | High purity cyclohexene oxide and benzylamine | Impurities in benzylamine (e.g., from oxidation) can lead to side products and interfere with crystallization.[15] |
Conclusion
This guide has outlined a reliable and well-documented two-step synthesis of enantiomerically pure (1R,2R)-2-(benzylamino)cyclohexanol from cyclohexene oxide. The strategy leverages a stereospecific SN2 ring-opening to produce a racemic trans-amino alcohol, which is then efficiently resolved using (R)-(-)-mandelic acid. By carefully controlling the experimental parameters detailed in the protocols, researchers can consistently obtain the target compound in high yield and excellent enantiopurity, ready for application in asymmetric synthesis and further pharmaceutical development.
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